3-Chloro-4-methylbenzenesulfonyl fluoride
Overview
Description
3-Chloro-4-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 g/mol . It is commonly used in the field of chemistry as an effective reagent. This compound is known for its sulfonyl fluoride motif, which can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Preparation Methods
The synthesis of 3-Chloro-4-methylbenzenesulfonyl fluoride typically involves the chlorination of 4-methylbenzenesulfonyl chloride . The reaction conditions for this process include the use of appropriate chlorinating agents and controlled temperature settings to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Chloro-4-methylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents are required.
Click Chemistry: It is suitable for click chemistry reactions, particularly for the assembly of -SO2- linked small molecules.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-Chloro-4-methylbenzenesulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylbenzenesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids . This interaction is facilitated by the sulfonyl fluoride group, which acts as an electrophilic center, allowing the compound to react with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.
Comparison with Similar Compounds
3-Chloro-4-methylbenzenesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
4-Methylbenzenesulfonyl fluoride: Similar in structure but lacks the chlorine substituent.
3-Chloro-4-methylbenzenesulfonyl chloride: Similar but contains a chloride group instead of a fluoride group.
The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine and fluoride substituents, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
3-chloro-4-methylbenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIYUPVDARXJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300668 | |
Record name | 3-chloro-4-methylbenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25300-22-5 | |
Record name | NSC138272 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-4-methylbenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25300-22-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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